molecular formula C15H22N2OS B5070356 1-ethyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

1-ethyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

Cat. No. B5070356
M. Wt: 278.4 g/mol
InChI Key: BWINVWKRRRLWFJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydrobenzothiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The “1-ethyl” and “piperazine” parts suggest that an ethyl group and a piperazine ring are attached to this core structure.


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydrobenzothiophene derivatives have been synthesized for biological evaluation . The synthesis often involves reactions with active carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrahydrobenzothiophene has a molecular formula of C8H10S .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some tetrahydrobenzothiophene derivatives have been studied for their inhibitory effects on certain enzymes .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include biological evaluations, studying its reactivity with various reagents, and more .

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWINVWKRRRLWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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